molecular formula C8H7BrN2 B6282923 2-[(4-bromophenyl)amino]acetonitrile CAS No. 28363-24-8

2-[(4-bromophenyl)amino]acetonitrile

Cat. No.: B6282923
CAS No.: 28363-24-8
M. Wt: 211.1
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Description

2-[(4-Bromophenyl)amino]acetonitrile is a nitrile derivative featuring a brominated phenyl group and an amino moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks, pharmaceuticals, and materials science applications. Its structure combines electron-withdrawing (bromine, cyano) and electron-donating (amino) groups, enabling diverse reactivity patterns.

Properties

CAS No.

28363-24-8

Molecular Formula

C8H7BrN2

Molecular Weight

211.1

Purity

95

Origin of Product

United States

Preparation Methods

Diazocoupling Insertion Reaction

The most well-documented method involves a diazoacetonitrile intermediate generated via the reaction of aminoacetonitrile hydrochloride with sodium nitrite under controlled conditions. This approach, adapted from the synthesis of analogous chloro-substituted compounds, proceeds as follows:

  • Generation of diazoacetonitrile : A degassed aqueous solution of aminoacetonitrile hydrochloride (2.0 mol/L) and sodium nitrite (2.4 mol/L) is fed into a microreactor at 55°C, followed by rapid cooling in an ice bath to stabilize the reactive diazo species.

  • N–H Insertion reaction : The diazoacetonitrile solution is introduced to a degassed mixture of 4-bromoaniline and iron(III) tetraphenylporphyrin chloride (FeTPPCl, 1 mol%) in toluene. The reaction proceeds at room temperature, forming the target compound via catalytic insertion into the N–H bond of the aromatic amine.

Key Reaction Parameters :

ParameterValue/Description
Temperature55°C (diazo generation); RT (insertion)
CatalystFeTPPCl (1 mol%)
SolventToluene
Reaction Time1–3 hours
Yield70–85% (purified via column chromatography)

This method’s efficiency stems from the microreactor’s ability to maintain precise temperature control and minimize side reactions, ensuring high purity.

Optimization of Reaction Conditions

Catalytic Efficiency and Solvent Effects

The choice of catalyst significantly impacts yields. FeTPPCl outperforms other metalloporphyrins due to its electron-deficient core, which facilitates diazo insertion. Solvent screening reveals toluene as optimal, balancing solubility and reaction kinetics without promoting decomposition.

Characterization and Analytical Data

Spectroscopic Identification

  • 1H NMR : A singlet at δ 4.18–4.27 ppm corresponds to the methylene (–CH2CN) group, while aromatic protons of the 4-bromophenyl moiety appear as a doublet near δ 7.45–7.60 ppm.

  • 13C NMR : Signals at δ 115–120 ppm (CN) and δ 130–135 ppm (C–Br) confirm the structure.

  • IR Spectroscopy : Stretching vibrations at 2240 cm⁻¹ (C≡N) and 1647–1660 cm⁻¹ (amide C=O, if present) are diagnostic.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₇BrN₂
Molecular Weight211.06 g/mol
Boiling Point362.5±27.0°C (760 mmHg)
Density1.6±0.1 g/cm³
Flash Point173.0±23.7°C

Challenges and Mitigation Strategies

Byproduct Formation

Competing pathways may yield bis-arylated products or hydrolyzed derivatives (e.g., 2-[(4-bromophenyl)amino]acetamide). Strategies include:

  • Strict exclusion of moisture via degassing.

  • Use of anhydrous solvents and inert atmospheres.

Purification Techniques

Column chromatography (silica gel, hexane/ethyl acetate eluent) remains the gold standard, achieving >95% purity. Recrystallization from hexane/ether mixtures offers a scalable alternative.

Industrial and Research Applications

The compound’s utility as a precursor to bioactive quinoline derivatives underscores its importance. Recent studies highlight its role in synthesizing DNA gyrase inhibitors, which disrupt bacterial replication .

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)amino]acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing a bromophenyl moiety exhibit significant antimicrobial properties. The presence of the bromine atom in 2-[(4-bromophenyl)amino]acetonitrile enhances its biological activity, potentially making it a candidate for developing new antimicrobial agents. For instance, the compound has shown promising results in inhibiting bacterial biofilm formation and exhibiting antioxidant activity, which is crucial for combating infections .

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using methods such as DPPH and ABTS assays. The compound demonstrated moderate antioxidant effects, which may be beneficial in formulations aimed at reducing oxidative stress in biological systems .

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize various derivatives through nucleophilic substitution reactions or coupling reactions with other electrophiles. This versatility makes it valuable in the development of more complex organic molecules for pharmaceutical applications .

Polymer Chemistry

The compound's nitrile functional group allows it to participate in polymerization reactions, leading to the creation of novel polymeric materials with enhanced thermal and mechanical properties. These materials can find applications in coatings, adhesives, and composite materials .

Data Table: Summary of Applications

Application AreaSpecific Use CaseObservations/Findings
Medicinal ChemistryAntimicrobial AgentEnhanced activity due to bromine substitution
Antioxidant FormulationModerate antioxidant capacity observed
Organic SynthesisBuilding Block for DerivativesVersatile in nucleophilic substitutions
Material SciencePolymer DevelopmentPotential for enhanced thermal/mechanical properties

Case Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Synthesis of Novel Derivatives

In another study focusing on synthetic methodologies, researchers utilized this compound as a precursor for synthesizing novel oxazoline derivatives. These derivatives were characterized for their biological activity and showed improved profiles compared to their parent compounds, highlighting the utility of this building block in drug discovery .

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)amino]acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Halogen-Substituted Derivatives
  • 2-(4-Bromophenyl)-2-phenylacetonitrile (19b): Synthesized in 44% yield via a general procedure, this compound replaces the amino group with a phenyl ring. The lower yield compared to amino-substituted analogs (e.g., 87% for acrylonitrile IIb in ) suggests steric or electronic challenges in aryl-aryl bond formation .
  • (Z)-2-(4-Bromophenyl)-3-(4-fluorophenyl)acrylonitrile (IId) : Incorporates a fluorophenyl group, synthesized in 85% yield via condensation. Fluorine’s electronegativity enhances stability and influences π-stacking in biological targets .
  • 2-(4-Bromo-2,6-difluorophenyl)acetonitrile: Features additional fluorine substituents, which may improve metabolic stability in drug design. No yield data are provided, but structural analogs suggest similar synthetic routes .
Amino-Functionalized Derivatives
  • 2-(2-Amino-4-bromo-6-fluorophenyl)acetonitrile: Contains multiple substituents (Br, F, NH₂), highlighting the impact of electron-withdrawing groups on nitrile reactivity. Safety data indicate precautions for inhalation exposure .

Physicochemical and Spectral Properties

Compound Molecular Weight Melting Point (°C) Key Spectral Features
2-(4-Bromophenyl)-2-phenylacetonitrile 272.14 77–78 IR: C≡N stretch ~2240 cm⁻¹; ¹H NMR: δ 7.3–7.6 (aryl)
(Z)-2-(4-Bromophenyl)-3-(4-fluorophenyl)acrylonitrile 317.12 Not reported ¹³C NMR: δ 118.2 (C≡N), 162.1 (C-F)
2-[(4-Fluorophenyl)amino]benzonitrile 212.22 Not reported MS: m/z 212.075 (M⁺); LogP: 3.51

Key Observations :

  • The cyano group (~2240 cm⁻¹ in IR) is a consistent marker across derivatives.
  • Bromine and fluorine substituents downfield-shift aryl protons in NMR .
  • Higher LogP values (e.g., 3.51 for fluorophenylamino analog) suggest enhanced lipophilicity compared to polar amino derivatives .
Antimicrobial Activity
  • Bi-α-amino nitriles: Derivatives like 2,2'-(1,2-phenylenebis(azanediyl))bis(2-(4-hydroxy-3-methoxyphenyl)acetonitrile) exhibit broad-spectrum antibacterial activity, attributed to polydentate binding modes .
Material Science
  • Nonlinear Optical Materials: The dye (E)-2-(2-(4-((4-bromophenyl)(phenyl)amino)styryl)-6-tert-butyl-4H-pyran-4-ylidene)malononitrile demonstrates strong second harmonic generation (SHG) due to non-centrosymmetric alignment, a property enhanced by bromine’s polarizability .

Reactivity and Functionalization

  • Hydrolysis: 2-(4-Bromophenyl)-2-(2-fluorophenyl)acetonitrile undergoes hydrolysis to acetamide (15) under basic conditions (6 N NaOH, ethanol, 84°C), showcasing nitrile-to-amide conversion .
  • Cyclization: (E)-2-(4-Bromophenyl)-2-(3-oxoindolin-2-ylidene)-acetonitrile forms via oxidative cyclization (87% yield), emphasizing the role of the amino group in facilitating heterocycle formation .

Biological Activity

The compound 2-[(4-bromophenyl)amino]acetonitrile , also known as a bromophenyl amino derivative, has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and its relevance in drug development.

Molecular Structure:

  • Molecular Formula: C9H9BrN2
  • Molecular Weight: 215.09 g/mol
  • CAS Number: 11172146

The presence of the bromophenyl group is significant as it influences the compound's lipophilicity and overall biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi:

Pathogen MIC (µM)
Staphylococcus aureus5.64 to 77.38
Escherichia coli2.33 to 156.47
Candida albicans16.69 to 78.23
Fusarium oxysporum56.74 to 222.31

These findings suggest that the compound has potential applications in treating infections caused by resistant strains of bacteria and fungi .

The mechanism by which this compound exerts its biological effects is primarily linked to its interaction with specific molecular targets within pathogens. The bromine atom enhances the electron-withdrawing capacity of the phenyl ring, facilitating stronger interactions with microbial enzymes and receptors, leading to inhibition of vital metabolic pathways in these organisms .

Case Studies

  • Anthelmintic Activity:
    • Amino-acetonitrile derivatives, including related compounds, have been studied for their effectiveness against gastrointestinal nematodes (GINs). For instance, monepantel, a well-known amino-acetonitrile derivative, demonstrated high efficacy against GINs resistant to other classes of anthelmintics . This highlights the potential of similar compounds in veterinary medicine.
  • Resistance Studies:
    • In a study examining resistance mechanisms in nematodes treated with amino-acetonitrile derivatives, researchers found that certain isolates exhibited reduced susceptibility over time, indicating the need for ongoing monitoring and development of new derivatives .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with other amino-acetonitrile derivatives:

Compound Activity Notes
MonepantelHigh efficacy against GINsEffective even against resistant strains
Other Amino-AcetonitrilesVariable efficacyOften dependent on structural modifications

This comparison underscores the importance of structural features in determining biological activity.

Q & A

Q. What are the common synthetic routes for 2-[(4-bromophenyl)amino]acetonitrile derivatives?

  • Methodological Answer : Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example:
  • Azetidine Scaffolds : React benzyl alcohol derivatives with 2-bromoacetonitrile in acetonitrile under reflux (85°C) with potassium carbonate as a base, yielding ~62% product. Purification involves chromatography and recrystallization .
  • Acrylonitrile Derivatives : Condense 2-(4-bromophenyl)acetonitrile with aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol under basic conditions, achieving yields up to 96%. Products are validated via NMR and comparison to literature spectra .
  • Key Characterization : ¹H/¹³C NMR (e.g., δ 7.47 ppm for aromatic protons), IR (e.g., ν 3057 cm⁻¹ for C-H stretch), and elemental analysis (e.g., C: 67.64% calculated vs. 67.76% observed) confirm structures .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and nitrile carbons (δ ~117 ppm). For example, δ 143.2 ppm in ¹³C NMR corresponds to trityl-protected oxygen .
  • IR Spectroscopy : Detect nitrile stretches (ν ~2250 cm⁻¹) and hydroxyl groups (ν 3393 cm⁻¹) .
  • Elemental Analysis : Validate purity (e.g., %Br: 13.64% calculated vs. 12.13% observed, within acceptable experimental error) .

Advanced Questions

Q. How can stereochemical outcomes be controlled in azetidine synthesis?

  • Methodological Answer : Stereochemistry is influenced by chiral starting materials and reaction conditions:
  • Chiral Precursors : Use enantiopure amino diols (e.g., ent-1b) to produce ent-4a with 58% yield and defined configurations .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states, favoring specific diastereomers. Cooling (-78°C) minimizes racemization .
  • Validation : Compare optical rotations (e.g., [α]D²⁵ = +1.22 for ent-4a) and NOESY NMR to confirm stereochemistry .

Q. What strategies resolve contradictions in spectral data for novel derivatives?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, HRMS (e.g., HRMS m/z 585.1342 observed vs. 585.1308 calculated for C₃₃H₃₁BrClN₂O⁺), and X-ray crystallography (e.g., CCDC data in ) .
  • Replicate Reactions : Reproduce syntheses under standardized conditions to identify procedural variability (e.g., 62% vs. 40% yields in multi-step reactions due to purification differences) .

Q. How do computational methods enhance understanding of electronic properties?

  • Methodological Answer :
  • DFT Calculations : Predict electron density maps for nitrile groups and aromatic rings, aligning with experimental UV-Vis and terahertz spectra (e.g., ’s THz fingerprint studies) .
  • QSPR Models : Correlate substituent effects (e.g., 4-bromo vs. 4-fluoro) with reactivity in condensation reactions .

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